2-(4-bromophenoxy)-2-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide 2-(4-bromophenoxy)-2-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0772999
InChI: InChI=1S/C21H26BrN3O4S/c1-21(2,29-17-10-8-16(22)9-11-17)20(26)23-18-6-4-5-7-19(18)24-12-14-25(15-13-24)30(3,27)28/h4-11H,12-15H2,1-3H3,(H,23,26)
SMILES: CC(C)(C(=O)NC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C)OC3=CC=C(C=C3)Br
Molecular Formula: C21H26BrN3O4S
Molecular Weight: 496.4 g/mol

2-(4-bromophenoxy)-2-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide

CAS No.:

Cat. No.: VC0772999

Molecular Formula: C21H26BrN3O4S

Molecular Weight: 496.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromophenoxy)-2-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide -

Specification

Molecular Formula C21H26BrN3O4S
Molecular Weight 496.4 g/mol
IUPAC Name 2-(4-bromophenoxy)-2-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]propanamide
Standard InChI InChI=1S/C21H26BrN3O4S/c1-21(2,29-17-10-8-16(22)9-11-17)20(26)23-18-6-4-5-7-19(18)24-12-14-25(15-13-24)30(3,27)28/h4-11H,12-15H2,1-3H3,(H,23,26)
Standard InChI Key PEXCYLCJEYFMQI-UHFFFAOYSA-N
SMILES CC(C)(C(=O)NC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C)OC3=CC=C(C=C3)Br
Canonical SMILES CC(C)(C(=O)NC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C)OC3=CC=C(C=C3)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator